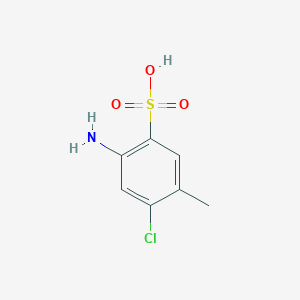

2-Amino-4-chloro-5-methylbenzenesulfonic acid

Description

Properties

IUPAC Name |

2-amino-4-chloro-5-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLPHBSFRWMMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026527 | |

| Record name | 4-Amino-6-chlorotoluene-3-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to beige solid; [HSDB] Light grey odorless microcrystalline powder; [MSDSonline] | |

| Record name | 2-Chloro-p-toluidine-5-sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3452 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

ESSENTIALLY INSOL AS FREE ACID; SOL AS SODIUM SALT, SOL AS AMMONIUM SALT | |

| Record name | 2-CHLORO-P-TOLUIDINE-5-SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO BUFF POWDER | |

CAS No. |

88-51-7, 6627-59-4 | |

| Record name | 2-Amino-4-chloro-5-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-p-toluidine-5-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-amino-4-chloro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-6-chlorotoluene-3-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-chlorotoluene-3-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-amino-6-chlorotoluene-3-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-CHLORO-5-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QN6JT928N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-P-TOLUIDINE-5-SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

"physical and chemical properties of 2-Amino-4-chloro-5-methylbenzenesulfonic acid"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-methylbenzenesulfonic acid, also known by synonyms such as 2B Acid and 4-Amino-2-chlorotoluene-5-sulfonic acid, is an important chemical intermediate.[1][2][3] Its primary application lies in the synthesis of azo pigments, where it serves as a foundational component for a variety of dyes, including Permanent Red F5R and Light Fast Red BBN.[2][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and an exploration of its known applications and safety information.

Chemical and Physical Properties

This compound is a crystalline solid, appearing as a white to buff or off-white powder.[1][2][4] It is stable under normal storage conditions.[4] The compound is essentially insoluble in its free acid form but is soluble as its sodium or ammonium salt.[1][2] Limited solubility is observed in aqueous acid and DMSO. A summary of its key physical and chemical properties is presented in the tables below. It is important to note that there are some discrepancies in the reported values for properties such as melting point and boiling point across different sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 88-51-7 | [1][3] |

| Molecular Formula | C₇H₈ClNO₃S | [3] |

| Molecular Weight | 221.66 g/mol | [3] |

| Appearance | White to buff powder | [1][2] |

| Melting Point | 180.5 °C to >300 °C | [2][5] |

| Boiling Point | 163 °C to 356 °C (some estimates) | [2][5] |

| Density | 1.3031 to 1.6 g/cm³ (estimates) | [2][5] |

Table 2: Chemical and Safety Properties

| Property | Value | Source(s) |

| pKa | -1.58 ± 0.50 (Predicted) | |

| LogP | -0.97 to 1.5 | [2] |

| Solubility | Insoluble as free acid; soluble as sodium or ammonium salt. Slightly soluble in aqueous acid and DMSO. | [1][2] |

| Stability | Stable under normal conditions. | [4] |

| Incompatibilities | Strong oxidizing agents. | [6] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are reported:

-

Baking Method: This process involves the baking of 3-chloro-4-methyl-benzeneamine hydrogensulfate in a vacuum at 195 °C.[1][5]

-

Multi-step Synthesis from p-Nitrotoluene: This more detailed industrial method involves several stages:

-

Chlorination: p-Nitrotoluene is chlorinated to produce a mixture of o-chloro-p-nitrotoluene and m-chloro-p-nitrotoluene.

-

Isomer Separation: The desired o-chloro-p-nitrotoluene isomer is separated by crystallization.

-

Reduction, Purification, and Sulfonation: The separated isomer undergoes reduction of the nitro group, followed by purification and sulfonation to yield the final product.[2][4]

-

Purification by Recrystallization

Due to its low solubility in most common solvents, purification of the free acid by recrystallization can be challenging. However, the principle of recrystallization can be applied. A suitable solvent would be one in which the compound is sparingly soluble at room temperature but moderately soluble at an elevated temperature. Given its polar nature, polar solvents should be screened. For acidic compounds, crystallization from aqueous acidic solutions or specific organic solvents may be effective. The general steps for recrystallization are as follows:

-

Solvent Selection: Identify a solvent or solvent mixture where the compound has a steep solubility curve with respect to temperature.

-

Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. This promotes the formation of large, pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

-

Drying: Dry the crystals to remove any residual solvent.[7][8][9][10]

HPLC Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of this compound.

-

Column: A standard C18 column can be used.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid is suitable. For mass spectrometry (MS) compatible methods, formic acid can be used as a substitute for phosphoric acid.

-

Detection: UV detection at a suitable wavelength.[11]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of this compound from p-nitrotoluene.

Caption: Multi-step synthesis of this compound.

Azo Dye Formation Pathway

This compound is a key intermediate in the production of azo dyes. The general reaction involves diazotization of the amino group followed by coupling with a suitable aromatic compound.

Caption: General pathway for azo dye synthesis.

Biological and Toxicological Information

Currently, there is limited publicly available information on the specific biological activities or signaling pathways associated with this compound in the context of drug development. Its primary documented role is as a chemical intermediate.

Toxicological data indicates that the compound can cause skin and eye irritation, and may cause respiratory irritation. It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound is a well-established intermediate in the chemical industry, particularly for the synthesis of azo dyes. This guide has provided a detailed overview of its chemical and physical properties, along with methodologies for its synthesis and analysis. While its application in the life sciences and drug development is not well-documented, the information presented here offers a foundational understanding of this compound for researchers and scientists. Further investigation into its biological properties would be necessary to explore its potential in pharmaceutical applications.

References

- 1. This compound | 88-51-7 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 88-51-7 [chemicalbook.com]

- 6. Amino acids [medizin.uni-muenster.de]

- 7. mt.com [mt.com]

- 8. benchchem.com [benchchem.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. benchchem.com [benchchem.com]

- 11. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzenesulfonic Acid (CAS 88-51-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-methylbenzenesulfonic acid, also known by trade names such as 2B Acid, is a sulfonated aromatic amine with the CAS number 88-51-7. It is a key intermediate in the synthesis of a variety of organic pigments. This technical guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for a scientific audience. While its primary application lies in the colorant industry, this guide also addresses its limited context in pharmaceutical and biological research.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene ring substituted with an amino group, a chlorine atom, a methyl group, and a sulfonic acid group.

Systematic IUPAC Name: this compound

Synonyms:

-

4-Amino-2-chlorotoluene-5-sulfonic Acid[1]

-

5-Chloro-4-methylaniline-2-sulfonic Acid[1]

-

5-Chloro-p-toluidine-2-sulfonic Acid[1]

-

2B Acid[2]

Molecular Formula: C₇H₈ClNO₃S[1]

Molecular Weight: 221.66 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Physical State | White to buff or light pink powder/solid | [2][3] |

| Melting Point | >300 °C | [3] |

| Boiling Point | 356 °C (estimated) | [2] |

| Density | 1.6 ± 0.1 g/cm³ (estimated) | [2] |

| Solubility | Essentially insoluble as the free acid in cold water. Soluble as its sodium or ammonium salt. Slightly soluble in aqueous acid and DMSO. | [3][4] |

| pKa | -1.58 ± 0.50 (predicted) | |

| LogP | 1.5 (XLogP3) | [2] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons, the amino group protons, and the methyl group protons. The exact chemical shifts and coupling constants would depend on the solvent used. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The aromatic carbons will appear in the downfield region (typically 110-150 ppm), with their chemical shifts influenced by the various substituents. The methyl carbon will appear in the upfield region. |

| FTIR | The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), S=O stretching for the sulfonic acid group (around 1030-1060 cm⁻¹ and 1170-1210 cm⁻¹), and C-H and C=C stretching for the aromatic ring. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Synthesis and Reactivity

General Synthesis Method

The industrial synthesis of this compound typically involves a multi-step process starting from p-nitrotoluene. The general steps are:

-

Chlorination: p-Nitrotoluene is chlorinated to produce a mixture of o-chloro-p-nitrotoluene and m-chloro-p-nitrotoluene.

-

Separation: The desired o-chloro-p-nitrotoluene isomer is separated by crystallization.

-

Reduction: The nitro group of o-chloro-p-nitrotoluene is reduced to an amino group.

-

Sulfonation: The resulting amine is then sulfonated to yield the final product, this compound.[5]

Another reported production method involves baking 3-chloro-4-methyl-benzeneamine hydrogensulfate in a vacuum at 195 °C.[3]

Key Reactivity: Diazotization and Azo Coupling

The most significant chemical reactivity of this compound for its application is the diazotization of its primary aromatic amine group, followed by an azo coupling reaction. The amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt. This diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component (such as a phenol or an aniline derivative) to form a stable azo compound, which is the basis for many azo pigments.[4][6]

Experimental Protocols

The primary application of this compound is in the synthesis of azo pigments, such as Pigment Red 48:2. The following is a detailed laboratory-scale protocol for the synthesis of C.I. Pigment Red 48:2.

Objective: To synthesize C.I. Pigment Red 48:2 via diazotization of this compound and subsequent coupling with 3-hydroxy-2-naphthoic acid, followed by laking with a calcium salt.[4]

Materials and Reagents:

-

This compound (2B Acid)

-

3-Hydroxy-2-naphthoic acid (BONA)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Calcium Chloride (CaCl₂)

-

Distilled water

-

Ice

-

Starch-iodide paper

Equipment:

-

500 mL and 1 L beakers

-

1 L three-neck flask with a mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and vacuum filtration apparatus

-

Drying oven

Procedure:

Part 1: Diazotization of this compound [4][6]

-

In a 500 mL beaker, suspend 22.2 g (0.1 mol) of this compound in 200 mL of water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add approximately 25 mL of concentrated hydrochloric acid. Stir until the amine is fully dissolved.

-

In a separate beaker, prepare a solution of 7.3 g (0.105 mol) of sodium nitrite in 50 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution over 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

-

Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained and maintained for 10 minutes.

Part 2: Azo Coupling Reaction [4][6]

-

In a 1 L three-neck flask, dissolve 18.8 g (0.1 mol) of 3-hydroxy-2-naphthoic acid in a solution of 8.0 g (0.2 mol) of sodium hydroxide in 300 mL of water. Stir until a clear alkaline solution is formed.

-

Cool this solution to 12-15 °C.

-

Slowly add the cold diazonium salt solution prepared in Part 1 to the alkaline 3-hydroxy-2-naphthoic acid solution with vigorous stirring. A red precipitate will form.

-

Maintain the temperature at 12-15 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture for 1-2 hours to ensure the coupling reaction is complete.

Part 3: Laking and Isolation of Pigment Red 48:2 [4]

-

Heat the reaction mixture from Part 2 to 90-95 °C.

-

Prepare a solution of 11.1 g (0.1 mol) of anhydrous calcium chloride in 100 mL of water.

-

Slowly add the calcium chloride solution to the hot reaction mixture while stirring. The calcium salt of the pigment will precipitate.

-

After the precipitation is complete, cool the mixture to below 60 °C.

-

Collect the pigment by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with hot water until the filtrate is colorless and free of chloride ions (test with AgNO₃ solution).

-

Dry the pigment in an oven at 60-80 °C to a constant weight.

Applications

The primary and well-established application of this compound is as a crucial intermediate in the manufacturing of a wide range of azo pigments.[3] These pigments are used in:

-

Printing inks[7]

-

Paints and coatings[7]

-

Plastics and rubber[7]

-

Textiles[4]

-

Cultural and educational supplies[7]

Some of the specific pigments synthesized from this intermediate include:

Relevance in Drug Development and Biological Systems

Extensive searches of scientific literature do not indicate a significant direct role for this compound in drug development or as a modulator of biological signaling pathways. While some sulfonamide derivatives, in general, exhibit a wide range of biological activities including antibacterial, antifungal, and antitumor properties, this specific compound is primarily utilized for its chromophoric properties when converted into azo dyes.[9]

The biodegradability of sulfonated aromatic amines can be limited, which is a consideration for environmental impact.[10] Some studies have explored the enzymatic treatment of such compounds generated from the degradation of azo dyes.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory or industrial setting.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Visualizations

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Experimental Workflow for Pigment Red 48:2 Synthesis

Caption: Experimental workflow for the synthesis of Pigment Red 48:2.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 88-51-7 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CN103387754B - Method for producing pigment red 48:2 with excellent heat resistance and migration resistance - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. China Pigment Red 48:2 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 8. This compound [dyestuffintermediates.com]

- 9. euroasiajournal.org [euroasiajournal.org]

- 10. Fate and biodegradability of sulfonated aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS No. 88-51-7). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted and characteristic spectroscopic data based on its chemical structure and established principles of NMR, IR, and MS analysis. This guide is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Ar-H |

| ~6.8 | s | 1H | Ar-H |

| ~5.0 (broad) | s | 3H | -SO₃H and -NH₂ |

| 2.2 | s | 3H | -CH₃ |

Note: The chemical shifts for the acidic proton of the sulfonic acid and the amine protons can be broad and may exchange with deuterium in D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-SO₃H |

| ~142 | C-NH₂ |

| ~135 | C-Cl |

| ~130 | C-CH₃ |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~20 | -CH₃ |

Table 3: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z Ratio | Predicted Identity |

| 221/223 | [M]⁺ (Molecular Ion) |

| 142/144 | [M - SO₃H]⁺ |

| 106 | [M - SO₃H - Cl]⁺ |

Note: The presence of chlorine results in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.

Table 4: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3300 | N-H stretch (amine) |

| 3100-3000 | Ar C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1620-1580 | N-H bend (amine) |

| 1500-1400 | Ar C=C stretch |

| 1250-1150 | S=O stretch (sulfonic acid) |

| 1050-1000 | S-O stretch (sulfonic acid) |

| 850-750 | C-Cl stretch |

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.

-

The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is placed into a pellet die and pressed under high pressure to form a transparent pellet.

Data Acquisition:

-

A background spectrum of a pure KBr pellet is first recorded.

-

The sample pellet is then placed in the sample holder, and the spectrum is recorded.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

A small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 50-500

-

Scan Speed: 1 scan/s

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Solubility Profile of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-chloro-5-methylbenzenesulfonic acid in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility characteristics and provides a detailed, adaptable experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Introduction

This compound is an important intermediate in the synthesis of azo pigments. Its solubility is a critical parameter in its purification, reaction chemistry, and formulation. This document outlines its known solubility in different solvent systems and provides a robust methodology for its empirical determination.

Solubility Profile

The solubility of this compound is significantly influenced by the nature of the solvent and the pH of the medium. As a sulfonic acid derivative, it exhibits characteristic acidic properties that dictate its behavior in aqueous and organic solvents.

Qualitative Solubility Data

The available data indicates that the compound's solubility is highly dependent on its salt form.

| Solvent System | Solubility Classification | Remarks |

| Water (as free acid) | Essentially Insoluble | The presence of the non-polar benzene ring and the chloro and methyl substituents likely contributes to its low solubility in water. |

| Aqueous Solutions (as sodium or ammonium salt) | Soluble | Formation of the sulfonate salt increases polarity and facilitates dissolution in water.[1][2][3] |

| Aqueous Acid | Slightly Soluble | Protonation of the amino group may slightly enhance solubility compared to the free acid in neutral water. |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound, adapted from the widely recognized shake-flask method for thermodynamic solubility assessment.[4][5][6][7][8]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO) of analytical grade

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[9][10][11][12]

-

Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.

-

-

Analysis:

-

Dilute the clear, filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of a compound.

Logical Flow for Assessing Solubility

This diagram outlines the decision-making process for qualitatively assessing the solubility of an organic acid like this compound.

Caption: Logical flow for the qualitative solubility assessment of an organic acid.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 88-53-9 [chemicalbook.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. scribd.com [scribd.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. embibe.com [embibe.com]

- 10. sciencebuddies.org [sciencebuddies.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sciencenotes.org [sciencenotes.org]

Thermal Stability and Decomposition of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2-Amino-4-chloro-5-methylbenzenesulfonic acid. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related aromatic sulfonic acids to provide a predictive assessment of its thermal behavior.

Executive Summary

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| CAS Number | 88-51-7 | [4] |

| Molecular Formula | C₇H₈ClNO₃S | [4] |

| Molecular Weight | 221.66 g/mol | [4] |

| Appearance | White to buff powder | [4] |

| Melting Point | >300 °C (Decomposes) | Inferred from related compounds |

| Boiling Point | ~163 °C (rough estimate) | [5] |

| Solubility | Essentially insoluble as the free acid; soluble as sodium or ammonium salt. | [4] |

| Stability | Stable under normal storage conditions. | [1] |

Note: The melting point is often cited as >300 °C for similar aromatic sulfonic acids, which typically indicates decomposition rather than a true melt.

Thermal Stability and Decomposition Analysis

While specific Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for this compound are not available, data from related compounds, such as 2-Amino-5-chloro-4-methylbenzenesulfonic acid, indicate a decomposition temperature of approximately 265 °C.[2]

3.1 Predicted Thermal Behavior

Based on the thermal behavior of substituted aromatic sulfonic acids, the following decomposition pattern is anticipated:

-

Initial Weight Loss: Minor weight loss at lower temperatures (below 150 °C) may be observed due to the release of adsorbed water or residual solvents.

-

Major Decomposition: Significant decomposition is expected to commence at temperatures above 200 °C, with a maximum rate of decomposition likely occurring in the 250-350 °C range. This primary decomposition event is attributed to the cleavage of the C-S bond and the breakdown of the sulfonic acid group.

-

Secondary Decomposition: At higher temperatures (above 400 °C), further degradation of the aromatic ring and other substituents is expected, leading to the formation of a carbonaceous residue.

3.2 Expected Decomposition Products

Thermal decomposition is predicted to yield a complex mixture of gaseous products.[1][3] Based on the molecular structure and studies on similar compounds, the anticipated decomposition products are listed in Table 2.

Table 2: Predicted Thermal Decomposition Products

| Product | Chemical Formula | Notes |

| Sulfur Dioxide | SO₂ | From the decomposition of the sulfonic acid group. |

| Sulfur Trioxide | SO₃ | A primary decomposition product of the sulfonic acid moiety. |

| Hydrogen Chloride | HCl | From the chlorine substituent. |

| Oxides of Nitrogen | NOₓ | From the amino group. |

| Carbon Monoxide/Dioxide | CO, CO₂ | From the combustion of the aromatic ring and methyl group. |

| Chlorinated Anilines | C₆H₄ClNH₂ (isomers) | From desulfonation and subsequent reactions. |

| Toluene Derivatives | C₇H₈ (and derivatives) | From fragmentation of the parent molecule. |

| Water | H₂O | A general product of organic decomposition. |

Experimental Protocols

To definitively characterize the thermal stability and decomposition of this compound, the following experimental methodologies are recommended.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature ranges of decomposition and the corresponding mass loss.

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Methodology:

-

A small sample (5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The sample is heated from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to observe combustion behavior.

-

The mass of the sample is continuously monitored as a function of temperature.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected transitions (e.g., 25 °C to 400 °C).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

4.3 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile organic compounds produced during thermal decomposition.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

A microgram-scale sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (a temperature within the major decomposition range determined by TGA, e.g., 500 °C, is often optimal for sulfonated aromatic amines).[6][7]

-

The resulting pyrolysate is swept into the GC column by an inert carrier gas.

-

The components of the pyrolysate are separated by the GC column and subsequently identified by the mass spectrometer.

-

Visualizations

5.1 Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted below.

Caption: Experimental workflow for thermal characterization.

5.2 Logical Relationship of Decomposition Products

The following diagram illustrates the logical relationship between the parent compound and its expected primary decomposition products.

Caption: Primary thermal decomposition pathways.

Conclusion

This compound is a thermally stable compound at ambient temperatures. At elevated temperatures, likely commencing above 200 °C, it undergoes decomposition, releasing a variety of gaseous products including oxides of sulfur and nitrogen, and halogenated organic fragments. For a definitive understanding of its thermal properties, detailed experimental analysis using TGA, DSC, and Py-GC-MS is essential. The protocols and predictive information provided in this guide serve as a valuable resource for researchers and professionals handling this compound in applications where thermal stability is a critical parameter.

References

- 1. This compound(88-51-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. This compound | 88-51-7 [chemicalbook.com]

- 5. 88-51-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

Technical Guide: Toxicology and Safety Profile of 2-Amino-4-chloro-5-methylbenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. The information herein is compiled from publicly available sources and highlights the current state of knowledge, including significant data gaps.

Executive Summary

2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS No. 88-51-7) is an organic intermediate primarily used in the synthesis of azo pigments.[1][2] This technical guide provides a detailed overview of its known toxicological and safety data. The primary hazards identified are serious eye irritation, along with skin and potential respiratory irritation.[3][4][5] Acute oral toxicity is low.[6] Notably, there is a significant lack of publicly available data for critical toxicological endpoints, including genotoxicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[3] This document summarizes the available quantitative data, outlines relevant experimental methodologies, and provides workflow diagrams for key toxicological assessments.

Chemical and Physical Properties

This compound is a white to buff powder.[1][6] It is generally insoluble as a free acid but soluble in the form of its sodium or ammonium salt.[1][6]

| Property | Value | Source |

| CAS Number | 88-51-7 | [1][3][6] |

| Molecular Formula | C7H8ClNO3S | [1] |

| Molecular Weight | 221.66 g/mol | [1][6] |

| Melting Point | 180.5 °C | [6][7] |

| Boiling Point | 356 °C | [6][7] |

| XLogP3 | 1.5 | [6] |

Toxicological Data Summary

The available toxicological data for this compound is limited. The primary focus of existing information is on acute toxicity and local irritation effects.

Acute Toxicity

The only available quantitative measure is for acute oral toxicity.

| Endpoint | Species | Route | Value | Classification | Source |

| LD50 | Rat | Oral | 12000 mg/kg | Practically Nontoxic | [6] |

Irritation and Sensitization

| Endpoint | Finding | GHS Classification | Source |

| Eye Irritation | Causes serious eye irritation | H319: Causes serious eye irritation | [3][4] |

| Skin Irritation | Causes skin irritation | H315: Causes skin irritation | [4] |

| Respiratory Irritation | May cause respiratory irritation | H335: May cause respiratory irritation | [4] |

| Skin Sensitization | No data available | Not Classified |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of data for these critical endpoints. Safety data sheets explicitly state that no data is available.[3]

| Endpoint | Finding | Source |

| Germ Cell Mutagenicity | No data available | [3] |

| Carcinogenicity | No data available | [3] |

| Reproductive Toxicity | No data available | [3] |

| STOT-Single Exposure | May cause respiratory irritation (see 3.2) | [4] |

| STOT-Repeated Exposure | No data available | [3] |

Experimental Protocols

While specific study reports for this compound are not publicly available, the following sections describe the standard methodologies that would be employed to generate the observed data, based on OECD Test Guidelines.

Acute Oral Toxicity Protocol (Based on OECD TG 423)

The acute toxic class method is used to estimate the LD50 value.

-

Test System: Healthy, young adult rats (typically one sex, often females) are used.[8] Animals are acclimatized to laboratory conditions.

-

Housing and Feeding: Animals are housed in standard conditions (22°C ± 3°C; 30-70% humidity; 12h light/dark cycle).[8] Standard laboratory diet and drinking water are provided ad libitum, though animals are fasted prior to dosing.[7][8]

-

Dosing Procedure:

-

The test substance is administered in a single dose by oral gavage.

-

Dosing proceeds in a stepwise manner using a defined set of dose levels (e.g., 5, 50, 300, 2000 mg/kg).[8]

-

Typically, 3 animals are used in each step. The outcome of the first step determines the dose for the next group.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes.

-

Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.

-

-

Pathology: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.

-

Data Analysis: The results are used to classify the substance into a GHS category based on the observed mortality at specific dose levels, providing an estimate of the LD50.[8]

In Vitro Eye Irritation Protocol (Based on OECD TG 492)

This method uses a Reconstructed human Cornea-like Epithelium (RhCE) to identify chemicals not requiring classification for eye irritation or serious eye damage. It is a common replacement for in vivo rabbit eye tests.[3][6][9]

-

Test System: A commercially available, stratified, multi-layered RhCE tissue model (e.g., EpiOcular™) is used.[3][10][11] This model mimics the structure and function of the human corneal epithelium.[3][11]

-

Procedure:

-

Application: The test chemical (50 mg for solids) is applied topically to the surface of triplicate tissue models.[3] A negative control (e.g., ultrapure water) and a positive control (e.g., methyl acetate) are run concurrently.[3]

-

Incubation: The treated tissues are incubated for a defined period (e.g., 6 hours for solids).[3]

-

Post-Exposure: The test chemical is thoroughly washed from the tissue surface.

-

-

Viability Assessment:

-

Data Interpretation:

-

The viability of the treated tissues is expressed as a percentage relative to the negative control tissues.

-

If the mean tissue viability is > 60%, the chemical is classified as a non-irritant (UN GHS No Category).[3] If viability is ≤ 60%, it is considered an irritant.

-

Visualizations

Experimental Workflows

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. This compound(88-51-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. x-cellr8.com [x-cellr8.com]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thepsci.eu [thepsci.eu]

- 10. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 11. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

The Genesis of a Key Dyestuff Intermediate: A Technical History of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid Synthesis

For Immediate Release

SHAOSHAN, China – December 25, 2025 – This technical guide provides a comprehensive overview of the historical development of the synthesis of 2-Amino-4-chloro-5-methylbenzenesulfonic acid, a crucial intermediate in the manufacturing of azo pigments.[1][2][3] Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the evolution of its synthesis from early baking processes to modern multi-step industrial routes, presenting quantitative data, detailed experimental protocols, and process visualizations.

Introduction

This compound, also known as 2B acid, is a foundational building block for a range of vibrant and lightfast red and bordeaux azo pigments.[3] Its molecular structure, featuring an amino group, a sulfonic acid moiety, a chlorine atom, and a methyl group on a benzene ring, makes it an ideal diazo component in azo coupling reactions. The historical trajectory of its synthesis reflects the broader advancements in industrial organic chemistry, moving from brute-force, high-temperature methods to more controlled and efficient multi-step processes.

Historical Synthesis Routes: A Tale of Two Pathways

The production of this compound has historically been dominated by two primary synthetic strategies:

-

The "Baking" Process: An early and direct approach involving the high-temperature sulfonation of 3-chloro-4-methylaniline.

-

The Multi-Step Synthesis from p-Nitrotoluene: A more contemporary, multi-stage industrial method that offers greater control over purity and yield.

This guide will now delve into the technical specifics of each route, providing available quantitative data and detailed experimental methodologies.

Route 1: The "Baking" Process - Direct Sulfonation of 3-Chloro-4-methylaniline

The "baking" method represents a classic approach in the synthesis of aminobenzenesulfonic acids.[4] This process involves the direct reaction of an aromatic amine with sulfuric acid at elevated temperatures. In the case of this compound, the starting material is 3-chloro-4-methylaniline (also known as 2-chloro-p-toluidine).

The initial step is the formation of the amine sulfate salt, which upon heating, undergoes an intramolecular rearrangement and dehydration to yield the desired sulfonic acid. A key historical method specifies the baking of 3-chloro-4-methyl-benzeneamine hydrogensulfate in a vacuum at 195°C to produce the final compound.[1][2]

Logical Workflow for the "Baking" Process

Caption: Workflow of the "baking" process for this compound synthesis.

Experimental Protocol: Sulfonation of 3-Chloro-4-methylaniline (Baking Method)

This protocol is a representative procedure based on historical methods for the sulfonation of aromatic amines.

-

Salt Formation: In a reaction vessel equipped for heating under vacuum, 3-chloro-4-methylaniline is slowly added to an equimolar amount of concentrated sulfuric acid with stirring. The reaction is exothermic and results in the formation of 3-chloro-4-methyl-benzeneamine hydrogensulfate as a solid mass.

-

Baking/Sulfonation: The reaction vessel is then subjected to a vacuum and heated to 195°C.[1][2] This temperature is maintained for several hours to facilitate the sulfonation and the removal of water.

-

Work-up and Isolation: After the reaction is complete, the solid mass is cooled and dissolved in water. The solution is then neutralized with a base, such as sodium carbonate, to precipitate the sodium salt of the sulfonic acid. The product can be further purified by recrystallization.

Route 2: Multi-Step Synthesis from p-Nitrotoluene

The industrial production of this compound has largely shifted to a more controlled, multi-step synthesis starting from p-nitrotoluene. This method allows for better management of isomeric impurities and generally results in higher overall yields and purity.[3][5] The process can be broken down into three key stages: chlorination, reduction, and sulfonation.

Synthesis Pathway from p-Nitrotoluene

Caption: Multi-step synthesis of this compound from p-nitrotoluene.

Quantitative Data for the p-Nitrotoluene Route

| Step | Reactants | Catalyst/Reagents | Temperature (°C) | Pressure | Yield (%) | Purity (%) |

| Chlorination | p-Nitrotoluene, Chlorine | Iodine | 80 | Atmospheric | 98.3 - 99.1 | >98 |

| Reduction | 2-Chloro-4-nitrotoluene, Hydrogen | Pd/C | 25-100 | 0.2-3.0 MPa | >99 (selectivity) | High |

| Reduction | 2-Chloro-4-nitrotoluene | Iron powder, HCl | Room Temp. | Atmospheric | ~83 | High |

| Sulfonation | 3-Chloro-4-methylaniline | Sulfuric Acid | High | Atmospheric | High | >98.5 |

Note: Yields and conditions can vary based on specific industrial processes.

Experimental Protocols for the p-Nitrotoluene Route

Step 1: Chlorination of p-Nitrotoluene

-

Reaction Setup: 685 g (5 mol) of p-nitrotoluene and 6.9 g (1% by weight) of iodine are charged into a glass flask equipped with a stirrer and a gas inlet.[6]

-

Chlorination: The mixture is heated to 80°C, and chlorine gas is introduced at a rate to maintain the temperature. The reaction is monitored by measuring the density of the reaction mixture. Approximately 1 mole of chlorine per mole of p-nitrotoluene is consumed.[6]

-

Work-up: The reaction mixture is cooled, and the iodine catalyst is removed by washing with an aqueous solution of sodium bisulfite. The organic layer, consisting mainly of 2-chloro-4-nitrotoluene, is then separated. The crude product typically has a purity of over 98% with a yield of 98.3-99.1%.[6][7][8]

Step 2: Reduction of 2-Chloro-4-nitrotoluene to 3-Chloro-4-methylaniline

Two common methods for this reduction are catalytic hydrogenation and chemical reduction.

-

Method A: Catalytic Hydrogenation

-

Reaction Setup: A hydrogenation reactor is charged with 2-chloro-4-nitrotoluene, a solvent such as an alcohol or alcohol-water mixture, and a Pd-Fe/C catalyst (0.05-0.4% by weight of the nitro compound).

-

Hydrogenation: The reactor is pressurized with hydrogen to 0.2-3.0 MPa and heated to a temperature between 25-100°C. The reaction is monitored until the conversion of the starting material is complete.

-

Isolation: The catalyst is filtered off, and the solvent is removed by distillation to yield 3-chloro-4-methylaniline with a selectivity greater than 99.9%.

-

-

Method B: Chemical Reduction with Iron

-

Reaction Setup: In a reaction tube, mix 2-chloro-4-nitrotoluene (1 eq.), iron powder (5 eq.), and hexafluoroisopropanol (10 eq.).[9]

-

Reduction: Slowly add a 2N aqueous hydrochloric acid solution to the mixture with stirring at room temperature for 30 minutes.[9]

-

Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to give 3-chloro-4-methylaniline with a yield of approximately 83%.[9]

-

Step 3: Sulfonation of 3-Chloro-4-methylaniline

The sulfonation of the resulting 3-chloro-4-methylaniline can be carried out using the "baking" process as described in Route 1, or by using other sulfonating agents like oleum in a solvent. The final product is obtained with a purity of at least 98.5%.[3]

Conclusion: An Evolving Synthesis

The historical development of the synthesis of this compound illustrates a clear progression towards more refined and efficient chemical manufacturing processes. While the early "baking" method was effective, it offered limited control and could lead to lower yields and the formation of by-products. The modern multi-step route starting from p-nitrotoluene, while more complex, provides greater control over each chemical transformation, resulting in a higher quality final product. This evolution is emblematic of the broader trends in the chemical industry, emphasizing process optimization, purity, and efficiency. The continued importance of this intermediate in the dye and pigment industry ensures that its synthesis will remain a key area of industrial chemical expertise.

References

- 1. This compound CAS#: 88-51-7 [m.chemicalbook.com]

- 2. This compound | 88-51-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. US1961196A - Sulphonation of aromatic amines - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

- 7. EP0071038B1 - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-methylbenzenesulfonic acid, its structural isomers, and related compounds. The document details their chemical properties, synthesis methodologies, and analytical characterization, presenting quantitative data in accessible formats and outlining experimental protocols for key procedures.

Introduction

This compound (C₇H₈ClNO₃S) is a sulfonated aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds, particularly azo pigments.[1][2] Its molecular structure, featuring amino, chloro, methyl, and sulfonic acid functional groups on a benzene ring, gives rise to a number of structural isomers, each with potentially unique chemical and physical properties. Understanding the characteristics and synthesis of these isomers is vital for researchers in materials science, medicinal chemistry, and process development.

Physicochemical Properties of this compound and Its Isomers

The properties of this compound and its identified structural isomers are summarized below. The data has been compiled from various chemical databases and literature sources.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| This compound | 88-51-7 | C₇H₈ClNO₃S | 221.66 | >300[3] | ~163 (rough estimate)[3] | White to buff powder[1][3] |

| 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 88-53-9 | C₇H₈ClNO₃S | 221.66 | Not available | Not available | Colorless to slightly reddish crystalline powder |

| 4-Amino-3-chloro-5-methylbenzenesulfonic acid | 6387-14-0 | C₇H₈ClNO₃S | 221.66 | Not available | Not available | Not available |

| 3-Amino-5-chloro-4-methylbenzenesulfonic acid | 6387-27-5 | C₇H₈ClNO₃S | 221.66 | Not available | Not available | Not available |

Structural Isomers of C₇H₈ClNO₃S

The molecular formula C₇H₈ClNO₃S allows for a significant number of structural isomers based on the positional arrangement of the four substituents (amino, chloro, methyl, and sulfonic acid) on the benzene ring. A systematic enumeration of these isomers is crucial for their individual study and application.

The following diagram illustrates the logical relationship for identifying the possible structural isomers by considering the fixed position of one substituent and arranging the others.

Caption: Enumeration of possible structural isomers.

Synthesis Protocols

Detailed experimental procedures for the synthesis of this compound and one of its key isomers are provided below.

Synthesis of this compound

A common industrial method for the synthesis of this compound involves the sulfonation of 3-chloro-4-methylaniline.[1]

Materials:

-

3-chloro-4-methylaniline

-

Concentrated sulfuric acid (98%)

-

Baking oven with vacuum capabilities

Procedure:

-

Prepare the hydrogensulfate salt of 3-chloro-4-methylaniline by reacting it with an equimolar amount of concentrated sulfuric acid.

-

Place the 3-chloro-4-methyl-benzeneamine hydrogensulfate in a suitable reaction vessel.

-

Heat the vessel in a vacuum oven at 195 °C.[1]

-

Maintain the temperature and vacuum until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

After completion, the product is cooled and can be purified by recrystallization.

Caption: Synthesis workflow for this compound.

Synthesis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid

The synthesis of this isomer can be achieved through a multi-step process starting from p-toluenesulfonic acid.

Materials:

-

p-Toluenesulfonic acid

-

Chlorinating agent (e.g., chlorine gas)

-

Nitrating agent (e.g., nitric acid)

-

Reducing agent (e.g., iron in acidic medium)

-

Sodium chloride

-

Acetic acid

Procedure:

-

Chlorination: Chlorinate p-toluenesulfonic acid to form 3-chloro-4-methylbenzenesulfonic acid.

-

Nitration: Nitrate the resulting compound to produce a mixture of nitro isomers.

-

Separation: Precipitate the desired 2-chloro-4-methyl-6-nitrobenzenesulfonic acid from the mixture using a sodium chloride solution.

-

Reduction: Reduce the nitro group of the separated isomer using a Bechamp reduction (iron and acetic acid) to yield 2-Amino-5-chloro-4-methylbenzenesulfonic acid.

Analytical Characterization

The identification and quantification of this compound and its isomers are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

| Compound Name | ¹H NMR (predicted) | ¹³C NMR (predicted) | IR (KBr, cm⁻¹) | Mass Spec (m/z) |

| This compound | δ 7.5 (s, 1H), 6.8 (s, 1H), 4.5 (br s, 2H), 2.2 (s, 3H) | δ 145.2, 133.5, 131.8, 128.4, 120.1, 115.6, 19.8 | 3400-3200 (N-H), 3100-3000 (Ar C-H), 1620 (N-H bend), 1250-1150 & 1050-1000 (S=O) | 221 (M+), 142, 106 |

| 2-Amino-5-chloro-4-methylbenzenesulfonic acid | δ 7.6 (s, 1H), 6.7 (s, 1H), 4.6 (br s, 2H), 2.3 (s, 3H) | δ 144.9, 134.1, 132.5, 127.9, 119.5, 116.2, 20.1 | Not available | Not available |

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of these isomers.

Experimental Protocol for HPLC Analysis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A gradient mixture of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[4]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

This method can be adapted for the separation of other isomers by optimizing the gradient profile and mobile phase composition.

Caption: HPLC analysis workflow for isomeric separation.

Related Compounds

Several related compounds share structural similarities with this compound and are also used as intermediates in the synthesis of dyes and pigments. These include various isomers of aminobenzenesulfonic acids and chlorotoluenes. The synthetic pathways and analytical methods described in this guide can often be adapted for these related molecules.

Conclusion

This technical guide has provided a detailed overview of this compound and its isomers. The presented data on physicochemical properties, along with detailed synthesis and analytical protocols, serves as a valuable resource for professionals in chemical research and development. The systematic approach to isomer identification and characterization is essential for advancing the application of these important chemical intermediates.

References

The Core Mechanisms of Action in Dye Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental mechanisms of action underpinning the synthesis of common classes of synthetic dyes. Focusing on the core chemical principles, this document is intended to serve as a resource for researchers, scientists, and professionals in drug development who utilize these chromophoric molecules in their work. The synthesis of azo, triphenylmethane, and phthalocyanine dyes is detailed, with an emphasis on reaction mechanisms, quantitative data, and explicit experimental protocols.

Introduction to Dye Chemistry and Synthesis

Synthetic dyes are organic compounds that absorb and reflect light in the visible spectrum, a property conferred by the presence of chromophores and a conjugated system of electrons.[1] The color of a dye is determined by the specific wavelengths of light it absorbs. Auxochromes, or color helpers, are functional groups that can modify a dye's color and are often used to enhance its solubility and affinity for a substrate.[1] The synthesis of these complex molecules is a cornerstone of organic chemistry, with applications ranging from textiles and printing to advanced biomedical imaging and diagnostics. This guide will delve into the mechanistic pathways of three pivotal classes of synthetic dyes.

Azo Dyes: The Chemistry of Diazotization and Coupling

Azo dyes are the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-).[2] Their synthesis is a two-step process involving diazotization followed by an azo coupling reaction.[1][3]

Mechanism of Action

Step 1: Diazotization

The first step is the conversion of a primary aromatic amine to a diazonium salt.[1][3] This reaction is typically carried out in a cold, acidic solution with sodium nitrite.[4] The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which then generates the reactive nitrosonium ion (NO⁺). The aromatic amine then attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the aryldiazonium ion is formed.[4] It is crucial to maintain low temperatures (0-5 °C) as diazonium salts are unstable and can decompose at higher temperatures.[4][5]

Step 2: Azo Coupling

The second step is the electrophilic aromatic substitution reaction between the aryldiazonium ion (the electrophile) and an activated aromatic compound, known as the coupling component (the nucleophile).[6][7] Common coupling components include phenols, naphthols, and aromatic amines.[6] The coupling reaction typically occurs at the para position of the coupling component, unless this position is already occupied, in which case ortho substitution is favored.[6] The pH of the reaction medium is critical; mildly acidic or neutral conditions are generally preferred for the coupling reaction to proceed efficiently.[6]

Quantitative Data for Azo Dye Synthesis

The following table summarizes key quantitative data for the synthesis of representative azo dyes.

| Dye Name | Starting Amine | Coupling Component | Solvent | λmax (nm) | Molar Absorptivity (ε) | Yield (%) | Reference |

| Azo Dye A1 | Sulfamethoxazole | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | THF | 388 | - | - | [8] |

| Azo Dye A2 | Sulfamethoxazole | 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | THF | 438 | - | - | [8] |

| Azo Dye A3 | Sulfamethoxazole | 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | THF | 428 | - | - | [8] |

| Azo Dye from Sulfamethoxazole | Sulfamethoxazole | 4-methoxyphenol | - | 495 | - | 84 | [9] |

| Azo Dye 5A | 4-methylaniline | 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | - | - | - | 82 | [10] |

| Azo Dye 7A | 4-chloroaniline | 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | - | - | - | 50 | [10] |

| Azo Dye from 2,4-dichloroaniline | 2,4-dichloroaniline | Phenol | Ethanol | - | - | 83.38 | [11] |

Experimental Protocol: Synthesis of Methyl Orange

This protocol details the synthesis of Methyl Orange, a common acid-base indicator.[1][5][12]

Materials:

-

Sulfanilic acid: 1.1 g

-

2.5% Sodium carbonate solution: 13 mL

-

Sodium nitrite: 0.5 g

-

Ice: ~8 g

-

Concentrated hydrochloric acid: 1.3 mL

-

N,N-dimethylaniline: 0.8 mL

-

Glacial acetic acid: 0.7 mL

-

3 M Sodium hydroxide solution: 8.5 mL

Procedure:

Part A: Diazotization of Sulfanilic Acid [12]

-

In a 50 mL Erlenmeyer flask, dissolve 1.1 g of sulfanilic acid in 13 mL of 2.5% sodium carbonate solution by gently boiling.

-

Cool the solution under tap water and add 0.5 g of sodium nitrite, stirring until it dissolves.

-

Pour this solution into a 200 mL beaker containing approximately 8 g of crushed ice and 1.3 mL of concentrated hydrochloric acid. A precipitate of the diazonium salt will form.

Part B: Synthesis of Methyl Orange [12]

-

In a separate test tube, mix 0.8 mL of N,N-dimethylaniline with 0.7 mL of glacial acetic acid.

-

Add the N,N-dimethylaniline acetate solution to the suspension of the diazonium salt with stirring.

-

Slowly add 8.5 mL of 3 M sodium hydroxide solution to the mixture to induce the coupling reaction and form the orange sodium salt of Methyl Orange.

-

Heat the mixture to boiling, then cool it in an ice bath to allow the product to crystallize.

-

Collect the crystals by vacuum filtration and wash with a saturated sodium chloride solution.

Signaling Pathway Diagram

Caption: General workflow for the synthesis of azo dyes.

Triphenylmethane Dyes: The Chemistry of Condensation and Oxidation

Triphenylmethane dyes are a class of intensely colored synthetic dyes based on the triphenylmethane skeleton. They are known for their brilliance but often have poor lightfastness.

Mechanism of Action

The synthesis of triphenylmethane dyes often involves the condensation of an aromatic aldehyde or a derivative with an aromatic amine or phenol in the presence of a dehydrating agent or a catalyst.[13] An alternative and common method for synthesizing Crystal Violet involves the reaction of Michler's ketone with N,N-dimethylaniline in the presence of a condensing agent like phosphorus oxychloride.[13] The initial product of these condensation reactions is the colorless "leuco" form of the dye. Subsequent oxidation of the leuco base generates the highly conjugated, colored form of the dye.[7]

Quantitative Data for Triphenylmethane Dye Synthesis

The following table presents characteristic data for Crystal Violet, a representative triphenylmethane dye.

| Dye Name | Precursors | Catalyst/Reagent | λmax (nm) | pKa | Reference |

| Crystal Violet | N,N-dimethylaniline, Michler's ketone | Phosphorus oxychloride, HCl | 590 | 9.4 | [13] |

| Crystal Violet | N,N-dimethylaniline, Carbon tetrachloride | Aluminum chloride | - | - | [14] |

Experimental Protocol: Synthesis of Crystal Violet

This protocol outlines a method for the synthesis of Crystal Violet.[14]

Materials:

-

N,N-dimethylaniline

-

Carbon tetrachloride

-

Aluminum chloride

-

Crushed ice

-

Ether

-

Sodium bicarbonate

-

Ethanol

Procedure:

-

React N,N-dimethylaniline with carbon tetrachloride in the presence of aluminum chloride as a catalyst. The reaction is carried out at a temperature between 50°C and 60°C for approximately 30 minutes.

-

Pour the reaction mixture onto crushed ice. The Crystal Violet will move into the aqueous layer.

-

Wash the organic layer with water until it is no longer blue.

-

Wash the aqueous layer with ether to remove any unreacted starting materials.

-

Precipitate the aluminum salts by adding sodium bicarbonate.

-

Boil the solution to dryness.

-

Redissolve the crude Crystal Violet in ethanol, filter, and recrystallize by adding ether to obtain gold-green crystals.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Crystal Violet.

Phthalocyanine Dyes: The Chemistry of Cyclotetramerization

Phthalocyanines are large, aromatic macrocyclic compounds with an 18-π-electron system, making them exceptionally stable.[15] They are structurally related to porphyrins and are used as robust pigments and dyes.

Mechanism of Action